molecular formula C12H12F2O3 B1343568 Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate CAS No. 898752-34-6

Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate

Cat. No.: B1343568
CAS No.: 898752-34-6
M. Wt: 242.22 g/mol
InChI Key: ZPUSZIPFWRQAMA-UHFFFAOYSA-N
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Description

Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluorophenyl group attached to a butyrate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate typically involves the esterification of 4-(3,5-difluorophenyl)-4-oxobutyric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 4-(3,5-difluorophenyl)-4-oxobutyric acid.

    Reduction: 4-(3,5-difluorophenyl)-4-hydroxybutyrate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

  • Ethyl 4-(3,5-dichlorophenyl)-4-oxobutyrate
  • Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate
  • Ethyl 4-(3,5-difluorophenyl)-4-hydroxybutyrate

Comparison: Ethyl 4-(3,5-difluorophenyl)-4-oxobutyrate is unique due to the presence of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity. Compared to its chlorinated or methylated analogs, the difluorinated compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

ethyl 4-(3,5-difluorophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O3/c1-2-17-12(16)4-3-11(15)8-5-9(13)7-10(14)6-8/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUSZIPFWRQAMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645584
Record name Ethyl 4-(3,5-difluorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898752-34-6
Record name Ethyl 4-(3,5-difluorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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